Cas no 87394-65-8 (1-(5-Chloropyridin-2-yl)piperazine)

1-(5-Chloropyridin-2-yl)piperazine is a heterocyclic organic compound featuring a chloropyridine moiety linked to a piperazine ring. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both nitrogen-rich piperazine and electron-withdrawing chloro-substituted pyridine enhances its reactivity, making it valuable for constructing complex frameworks. Its well-defined chemical properties ensure consistent performance in coupling reactions and derivatizations. The compound is typically characterized by high purity and stability, facilitating its use in research and industrial applications requiring precise molecular modifications. Proper handling and storage are recommended due to its potential sensitivity to moisture and light.
1-(5-Chloropyridin-2-yl)piperazine structure
87394-65-8 structure
Product Name:1-(5-Chloropyridin-2-yl)piperazine
CAS No:87394-65-8
MF:C9H12ClN3
MW:197.664680480957
MDL:MFCD04115049
CID:90964
PubChem ID:3805301
Update Time:2025-06-11

1-(5-Chloropyridin-2-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Chloropyridin-2-yl)piperazine
    • 1-(5-Chloro-2-pyridyl)piperazine
    • 1-(5-Chloro-pyridin-2-yl)-piperazine
    • Piperazine, 1-(5-chloro-2-pyridinyl)-
    • 1-(5-CHLORO-2-PYRIDINYL)PIPERAZINE
    • 1-(5-Chloro-pyridin-2-yl)piperazine
    • 2-piperazino 5-chloro pyridine
    • 4-(5-chloropyridin-2-yl)piperazine
    • 5-Chloro-2-(piperazin-1-yl)pyridine
    • 1-(5-Chloro-2-pyridinyl)piperazine (ACI)
    • 2-Piperazino-5-chloropyridine
    • BBL021003
    • MFCD04115049
    • J-517283
    • SCHEMBL194226
    • STK893709
    • 87394-65-8
    • ZTLOZFLZBKZABP-UHFFFAOYSA-N
    • CS-0122156
    • BDBM50027022
    • 5-chloro-2-(1-piperazinyl)pyridine
    • AKOS000138993
    • EN300-56954
    • AB19519
    • 1-(5-Chloro-2-pyridinyl)-piperazine
    • SY179872
    • 1-(5-chloropyridin-2-yl)piperazine, AldrichCPR
    • AS-5607
    • DTXSID90396681
    • DTXCID20347540
    • CHEMBL296787
    • D82962
    • Z234894711
    • MDL: MFCD04115049
    • Inchi: 1S/C9H12ClN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
    • InChI Key: ZTLOZFLZBKZABP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(N2CCNCC2)=NC=1

Computed Properties

  • Exact Mass: 197.07200
  • Monoisotopic Mass: 197.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3
  • Topological Polar Surface Area: 28.2A^2

Experimental Properties

  • Color/Form: powder
  • Density: 1.213
  • Boiling Point: 351.5°C at 760 mmHg
  • Flash Point: 166.4°C
  • Refractive Index: 1.561
  • PSA: 28.16000
  • LogP: 1.53840
  • Solubility: Not determined

1-(5-Chloropyridin-2-yl)piperazine Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

1-(5-Chloropyridin-2-yl)piperazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(5-Chloropyridin-2-yl)piperazine Pricemore >>

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1-(5-Chloropyridin-2-yl)piperazine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: 1-Butanol ;  18 h, reflux
Reference
Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist
Swanson, Devin M.; et al, Journal of Medicinal Chemistry, 2005, 48(6), 1857-1872

Production Method 2

Reaction Conditions
1.1 Solvents: 1-Butanol ;  overnight, 120 °C
Reference
Discovery of Potent and Selective Transient Receptor Potential Vanilloid 1 (TRPV1) Agonists with Analgesic Effects In Vivo Based on the Functional Conversion Induced by Altering the Orientation of the Indazole Core
Liang, Qianqian ; et al, Journal of Medicinal Chemistry, 2022, 65(17), 11658-11678

Production Method 3

Reaction Conditions
1.1 Solvents: Ethylene glycol ;  12 h, 150 °C
Reference
SYA 013 analogs as moderately selective sigma-2 (σ2) ligands: Structure-affinity relationship studies
Al-Ghanim, Lamya; et al, Bioorganic & Medicinal Chemistry, 2019, 27(12), 2421-2426

1-(5-Chloropyridin-2-yl)piperazine Raw materials

1-(5-Chloropyridin-2-yl)piperazine Preparation Products

1-(5-Chloropyridin-2-yl)piperazine Suppliers

Amadis Chemical Company Limited
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(CAS:87394-65-8)1-(5-Chloropyridin-2-yl)piperazine
Order Number:A842125
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:55
Price ($):192.0/560.0
Email:sales@amadischem.com

Additional information on 1-(5-Chloropyridin-2-yl)piperazine

Recent Advances in the Application of 1-(5-Chloropyridin-2-yl)piperazine (CAS 87394-65-8) in Medicinal Chemistry

1-(5-Chloropyridin-2-yl)piperazine (CAS 87394-65-8) has emerged as a key structural motif in contemporary medicinal chemistry, particularly in the development of novel bioactive compounds. This heterocyclic scaffold has demonstrated remarkable versatility in drug discovery, serving as a privileged structure for targeting various biological pathways. Recent studies have highlighted its significance in the synthesis of potential therapeutic agents, with applications ranging from central nervous system (CNS) disorders to infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 1-(5-Chloropyridin-2-yl)piperazine as a core structure in the development of selective serotonin receptor modulators. The research team demonstrated that derivatives incorporating this moiety exhibited enhanced binding affinity (Ki values in the low nanomolar range) and improved metabolic stability compared to previous generations of compounds. Particularly noteworthy was the compound's ability to maintain selectivity for 5-HT1A receptors while minimizing off-target effects.

In the field of antimicrobial research, a recent breakthrough was reported in ACS Infectious Diseases (2024) where 1-(5-Chloropyridin-2-yl)piperazine derivatives showed potent activity against drug-resistant bacterial strains. The lead compound in this series, featuring a strategically modified piperazine ring, demonstrated MIC values of ≤2 μg/mL against MRSA and exhibited favorable pharmacokinetic properties in preclinical models. The researchers attributed this enhanced activity to the compound's ability to disrupt bacterial membrane integrity while inhibiting key enzymatic processes.

Structural optimization studies published in Bioorganic & Medicinal Chemistry Letters (2023) have provided valuable insights into the structure-activity relationships of 1-(5-Chloropyridin-2-yl)piperazine derivatives. Through systematic modification of the chloropyridine ring and piperazine nitrogen substituents, researchers have identified key pharmacophores that influence target binding and metabolic stability. These findings are particularly relevant for the design of CNS-active compounds where blood-brain barrier penetration is crucial.

The compound's application in oncology research has also gained momentum, as evidenced by a 2024 Nature Communications publication. Researchers developed a series of kinase inhibitors incorporating the 1-(5-Chloropyridin-2-yl)piperazine scaffold that showed selective inhibition of aberrant signaling pathways in certain cancer types. The lead candidate demonstrated promising in vivo efficacy with tumor growth inhibition exceeding 70% in xenograft models, while maintaining an acceptable safety profile.

From a synthetic chemistry perspective, recent advances in green chemistry approaches have improved the production efficiency of 1-(5-Chloropyridin-2-yl)piperazine. A 2023 Organic Process Research & Development paper described a novel catalytic system that achieved >90% yield while reducing hazardous waste generation. This development is particularly significant for scaling up production while adhering to increasingly stringent environmental regulations in pharmaceutical manufacturing.

Looking forward, the unique physicochemical properties of 1-(5-Chloropyridin-2-yl)piperazine, including its balanced lipophilicity (calculated logP ~2.1) and molecular weight (211.68 g/mol), position it as an attractive building block for future drug discovery efforts. Ongoing research is exploring its potential in targeted protein degradation strategies and as a component of bifunctional molecules in chemical biology probes. The continued investigation of this scaffold underscores its importance in addressing current challenges in medicinal chemistry and drug development.

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Amadis Chemical Company Limited
(CAS:87394-65-8)1-(5-Chloropyridin-2-yl)piperazine
A842125
Purity:99%/99%
Quantity:5g/25g
Price ($):192.0/560.0
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